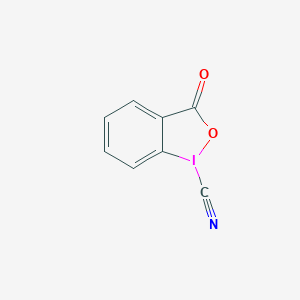

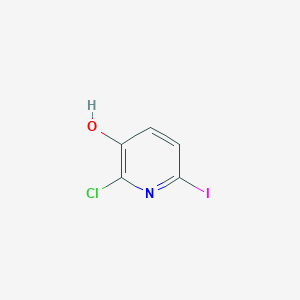

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

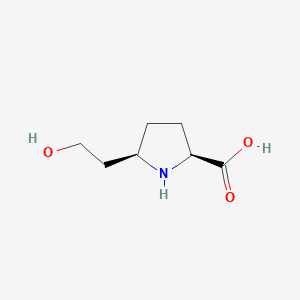

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- (hereafter referred to as “1,2-BDC”) is an organic compound that has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and synthetic chemistry. It is a heterocyclic compound, consisting of a benzene ring fused to an oxazole ring. It is a colorless, volatile liquid with a melting point of -15°C and a boiling point of 186°C.

Wissenschaftliche Forschungsanwendungen

Oxidizing Agent Properties

- Oxidizing Action Measurement : The apparent reduction potential (ARP) of 1,3-dihydro-1-hydroxy-3-oxo-1,2-benziodoxole, a related compound, indicates it is a strong oxidizing agent, similar in strength to ceric ion (Eisenmann & Wolf, 1968).

Synthesis and Reactions

- Novel Compounds Synthesis : Synthesis of new 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles and their evaluation as cytotoxic and antiviral agents shows diverse applications in medicinal chemistry (Faidallah, Khan, & Asiri, 2012).

- Benziodazole Oxides : Benziodazole oxides, prepared by oxidation of 2-iodobenzamides, serve as selective oxidizing reagents and show potential for oxidizing alcohols to aldehydes and sulfides to sulfoxides (Zhdankin, Smart, Zhao, & Kiprof, 2000).

Crystal and Molecular Structure

- Crystal Structure Analysis : The study of the crystal and molecular structure of 1,3-dihydro-1-hydroxy-3-oxo-1,2-benziodoxole provides insights into its geometry and intermolecular interactions, which is crucial for understanding its reactivity and potential applications (Shefter & Wolf, 1965).

Environmental and Biochemical Applications

- Antioxidant Activity : The synthesis of novel fused heterocyclic compounds from tetrahydropyrimidine derivatives and their evaluation for antioxidant activities suggest potential applications in pharmacology and biochemistry (Salem, Farhat, Errayes, & Madkour, 2015).

- Alcohol Oxidation : The development of an environmentally friendly TEMPO-catalyzed alcohol oxidation system using recyclable 1-chloro-1,2-benziodoxol-3(1H)-one highlights the compound's utility in sustainable chemistry (Li & Zhang, 2009).

Spectroscopic Behavior

- Fluorescence Study : The spectroscopic behavior and fluorescence polarity study of 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles indicate their potential in analytical chemistry applications (Khan, Asiri, Al-Thaqafy, Faidallah, & El-Daly, 2014).

Wirkmechanismus

Mode of Action

It is known to be used in the room-temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis . The exact interaction with its targets and the resulting changes at the molecular level would require further investigation.

Biochemical Pathways

Eigenschaften

IUPAC Name |

3-oxo-1λ3,2-benziodoxole-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c10-5-9-7-4-2-1-3-6(7)8(11)12-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTJNSUBRSAHHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327803 |

Source

|

| Record name | 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172876-96-9 |

Source

|

| Record name | 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 3-oxo-1,2-benziodoxole-1(3H)-carbonitrile (CBX) in the synthesis of α,α-disubstituted β-ketiminonitriles?

A: CBX acts as an electrophilic cyanating reagent in the reaction. [] It reacts with metalloenamines, formed by the deprotonation of β,β-disubstituted enesulfinamides, to introduce a cyano group (CN) into the molecule. This cyanation reaction leads to the formation of α,α-disubstituted β-sulfinylimino nitriles, which are precursors to valuable enantioenriched multisubstituted β-amino carbonyl compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)

![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)

![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)